molecular formula C21H26N2O3 B11504346 2-ethoxy-6-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenol

2-ethoxy-6-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenol

Cat. No.: B11504346
M. Wt: 354.4 g/mol
InChI Key: UCRNHOZONXNKRZ-UHFFFAOYSA-N
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Description

2-ethoxy-6-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenol is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in many natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-ethoxy-6-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the synthesis might involve the reaction of 5-methoxy-2-methylindole with an appropriate aldehyde or ketone, followed by further functionalization to introduce the ethoxy and phenol groups.

Industrial Production Methods

Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

2-ethoxy-6-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-6-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-methylindole: A precursor in the synthesis of the target compound.

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

2-ethoxy-6-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The combination of the ethoxy, phenol, and indole moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-ethoxy-6-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamino]methyl]phenol

InChI

InChI=1S/C21H26N2O3/c1-4-26-20-7-5-6-15(21(20)24)13-22-11-10-17-14(2)23-19-9-8-16(25-3)12-18(17)19/h5-9,12,22-24H,4,10-11,13H2,1-3H3

InChI Key

UCRNHOZONXNKRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCCC2=C(NC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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